molecular formula C9H7BrClFO2 B14026145 Ethyl 2-bromo-3-chloro-6-fluorobenzoate

Ethyl 2-bromo-3-chloro-6-fluorobenzoate

Cat. No.: B14026145
M. Wt: 281.50 g/mol
InChI Key: HJZBYLGMWNVAJX-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-3-chloro-6-fluorobenzoate is a specialty benzoate ester building block designed for advanced chemical synthesis and research applications. This compound integrates three distinct halogen substituents—bromo, chloro, and fluoro—on an aromatic ring, which allows for selective and sequential functionalization via metal-catalyzed cross-couplings and nucleophilic substitutions . The bromo and chloro groups offer excellent leaving-group capabilities for Suzuki, Sonogashira, and other palladium-catalyzed reactions, enabling the construction of more complex biaryl and conjugated systems . The electron-withdrawing nature of the halogens also makes this ester a valuable intermediate in the preparation of pharmaceuticals and agrochemicals. Compounds with similar substitution patterns are frequently utilized in the synthesis of tissue factor/factor VIIa coagulation inhibitors and other biologically active molecules. The ethyl ester functional group can be readily hydrolyzed to the corresponding carboxylic acid or transformed into other derivatives, such as amides. This product is intended for research and development purposes in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7BrClFO2

Molecular Weight

281.50 g/mol

IUPAC Name

ethyl 2-bromo-3-chloro-6-fluorobenzoate

InChI

InChI=1S/C9H7BrClFO2/c1-2-14-9(13)7-6(12)4-3-5(11)8(7)10/h3-4H,2H2,1H3

InChI Key

HJZBYLGMWNVAJX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1Br)Cl)F

Origin of Product

United States

Chemical Reactivity and Transformations of Ethyl 2 Bromo 3 Chloro 6 Fluorobenzoate

Reactions Involving the Ethyl Ester Functional Group

The ethyl ester group of Ethyl 2-bromo-3-chloro-6-fluorobenzoate can undergo several common transformations, including hydrolysis, saponification, transesterification, amidation, and reduction.

Hydrolysis of the ethyl ester to the corresponding carboxylic acid, 2-bromo-3-chloro-6-fluorobenzoic acid, can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄) and water, the reaction proceeds via a series of equilibrium steps. The carbonyl oxygen is first protonated, which activates the carbonyl carbon towards nucleophilic attack by water. A tetrahedral intermediate is formed, which then undergoes proton transfer and elimination of ethanol (B145695) to yield the carboxylic acid.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion (e.g., from NaOH) on the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to expel the ethoxide ion. The ethoxide ion subsequently deprotonates the newly formed carboxylic acid to yield the carboxylate salt and ethanol. Acidic workup is required to protonate the carboxylate and obtain the free carboxylic acid.

The general mechanism for saponification of an ethyl ester is as follows:

Nucleophilic attack of the hydroxide ion on the carbonyl carbon.

Formation of a tetrahedral intermediate.

Elimination of the ethoxide leaving group to reform the carbonyl group.

Deprotonation of the carboxylic acid by the ethoxide ion.

Transesterification is the process of converting one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. For this compound, reacting it with a different alcohol (e.g., methanol (B129727) or propanol) would result in the formation of the corresponding methyl or propyl ester, with ethanol as a byproduct. To drive the equilibrium towards the desired product, the reactant alcohol is often used in large excess.

Amidation involves the reaction of the ester with an amine to form an amide. This reaction is typically slower than hydrolysis and often requires heating. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses to eliminate ethanol and form the corresponding N-substituted 2-bromo-3-chloro-6-fluorobenzamide. The reactivity of the amine plays a significant role, with primary amines generally being more reactive than secondary amines.

ReactionReagentsProduct
TransesterificationR'OH, Acid or Base Catalyst2-bromo-3-chloro-6-fluorobenzoate of R'
AmidationR'NH₂, HeatN-R'-2-bromo-3-chloro-6-fluorobenzamide

The ethyl ester group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Alcohol: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce the ester to the corresponding primary alcohol, (2-bromo-3-chloro-6-fluorophenyl)methanol. This reaction proceeds via the formation of an intermediate aldehyde which is immediately further reduced to the alcohol. The reaction is typically carried out in an anhydrous ether solvent.

Reduction to Aldehyde: The partial reduction of the ester to the corresponding aldehyde, 2-bromo-3-chloro-6-fluorobenzaldehyde, can be achieved using a less reactive and sterically hindered reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C). youtube.comadichemistry.commasterorganicchemistry.com The low temperature is crucial to prevent the over-reduction of the aldehyde to the alcohol. The reaction is quenched at low temperature to isolate the aldehyde. rsc.org

ProductReducing AgentKey Conditions
(2-bromo-3-chloro-6-fluorophenyl)methanolLithium Aluminum Hydride (LiAlH₄)Anhydrous ether
2-bromo-3-chloro-6-fluorobenzaldehydeDiisobutylaluminium Hydride (DIBAL-H)Low temperature (-78 °C)

Cross-Coupling Reactions of the Halogen Substituents of this compound

The presence of both bromine and chlorine atoms on the aromatic ring allows for selective functionalization through palladium-catalyzed cross-coupling reactions. The reactivity of aryl halides in these reactions generally follows the order: I > Br > OTf > Cl. This difference in reactivity allows for the selective coupling at the more reactive C-Br bond while leaving the C-Cl bond intact.

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For this compound, a Suzuki-Miyaura coupling with an aryl or vinyl boronic acid would be expected to occur selectively at the C-Br bond. This would result in the formation of an ethyl 3-chloro-6-fluoro-2-substituted benzoate (B1203000) derivative.

The general catalytic cycle involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the C-Br bond.

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center.

Reductive Elimination: The two organic groups couple and are eliminated from the palladium, regenerating the palladium(0) catalyst.

By carefully selecting the reaction conditions (catalyst, ligand, base, and solvent), it is possible to achieve high yields and selectivity for the desired coupled product.

The Sonogashira coupling is a cross-coupling reaction used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction with this compound is expected to proceed selectively at the more reactive C-Br bond. This would lead to the introduction of an alkynyl group at the 2-position of the benzene (B151609) ring, yielding an ethyl 3-chloro-6-fluoro-2-(alkynyl)benzoate.

The catalytic cycle is thought to involve the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex formed from the oxidative addition of the aryl bromide. Reductive elimination then affords the final product and regenerates the palladium(0) catalyst.

Coupling ReactionReagentsExpected Product at C-Br position
Suzuki-MiyauraR'-B(OH)₂, Pd catalyst, Base-R' (Aryl or Vinyl)
SonogashiraR'-C≡CH, Pd catalyst, Cu(I) co-catalyst, Base-C≡C-R'

Stille and Negishi Coupling Reactions

Stille and Negishi coupling reactions are powerful palladium-catalyzed methods for forming carbon-carbon bonds by coupling an organic halide with an organotin (Stille) or organozinc (Negishi) reagent. wikipedia.orgwikipedia.org For this compound, the reaction is expected to proceed selectively at the carbon-bromine bond.

The general reactivity trend for aryl halides in these cross-coupling reactions is I > Br > OTf >> Cl. This selectivity is based on the bond dissociation energies of the carbon-halogen bonds and the rate of oxidative addition to the palladium(0) catalyst. The C-Br bond is weaker and more reactive than the C-Cl bond, allowing for chemoselective coupling. Therefore, by choosing the appropriate catalyst and reaction conditions, an organotin or organozinc reagent can be coupled at the C-2 position, leaving the chloro and fluoro substituents intact for potential subsequent transformations.

Table 1: Predicted Outcome of Stille and Negishi Coupling Reactions

Reaction TypeCoupling PartnerExpected Major Product
Stille CouplingR-Sn(Bu)₃Ethyl 3-chloro-6-fluoro-2-(R)benzoate
Negishi CouplingR-ZnXEthyl 3-chloro-6-fluoro-2-(R)benzoate

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction has become a cornerstone of modern synthetic chemistry for the construction of arylamines. When applied to this compound, this reaction is also expected to exhibit high selectivity for the C-Br bond over the C-Cl bond.

The mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the arylamine product. wikipedia.org The greater reactivity of the C-Br bond ensures that amination occurs preferentially at the C-2 position. This selectivity has been demonstrated in related systems, such as the selective amination of aryl bromides in the presence of heteroaryl chlorides. nih.gov

Table 2: Buchwald-Hartwig Amination of this compound

Amine (R¹R²NH)Catalyst/Ligand SystemExpected Product
Primary Amine (R¹NH₂)Pd₂(dba)₃ / BINAPEthyl 2-(R¹-amino)-3-chloro-6-fluorobenzoate
Secondary Amine (R¹R²NH)Pd(OAc)₂ / XPhosEthyl 2-(R¹R²-amino)-3-chloro-6-fluorobenzoate

Decarboxylative Cross-Coupling Reactions

Decarboxylative cross-coupling reactions involve the coupling of a carboxylic acid with an organic halide, accompanied by the extrusion of carbon dioxide (CO₂). wikipedia.org This method provides an alternative to traditional cross-coupling reactions that use organometallic reagents. For this reaction to be applicable to this compound, the ethyl ester functionality must first be hydrolyzed to the corresponding carboxylic acid, 2-bromo-3-chloro-6-fluorobenzoic acid.

Once the benzoic acid derivative is formed, it can undergo decarboxylative coupling with an aryl halide. These reactions are often catalyzed by bimetallic systems, such as copper/palladium, where the copper salt facilitates the decarboxylation step to form an organocopper intermediate, which then participates in a palladium-catalyzed cross-coupling cycle. nih.govruhr-uni-bochum.de This strategy allows for the formation of biaryl compounds from readily available carboxylic acids. ruhr-uni-bochum.de

Table 3: Hypothetical Decarboxylative Cross-Coupling Pathway

StepReactionReagentsIntermediate/Product
1HydrolysisNaOH, H₂O/EtOH2-bromo-3-chloro-6-fluorobenzoic acid
2Decarboxylative CouplingAr-X, Pd/Cu catalyst, Base1-bromo-2-chloro-5-fluoro-3-(Ar)benzene

Nucleophilic Aromatic Substitution (SNAr) on the Halo-Benzene Ring of this compound

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing strong electron-withdrawing groups. wikipedia.org The aromatic ring of this compound is rendered significantly electron-deficient by the inductive effects of three halogen atoms and the electron-withdrawing nature of the ethyl ester group, making it highly susceptible to nucleophilic attack.

The SNAr mechanism proceeds via a two-step addition-elimination sequence. First, a nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically fast, step, the leaving group is expelled, and the aromaticity of the ring is restored. stackexchange.com

Regioselectivity and the Role of Fluorine as a Leaving Group

A notable feature of SNAr reactions is the leaving group ability of halogens, which follows the order F > Cl > Br > I. wikipedia.org This is contrary to the trend observed in SN1 and SN2 reactions and is a consequence of the rate-determining step. The initial attack of the nucleophile is the slow step, and the rate is accelerated by a strongly electron-withdrawing substituent at the site of attack. stackexchange.comcsbsju.edu Fluorine, being the most electronegative halogen, exerts the strongest inductive effect, thereby stabilizing the negative charge of the Meisenheimer complex most effectively. stackexchange.com

In this compound, all three halogen atoms, as well as the ester group, activate the ring for nucleophilic attack. The fluorine atom at C-6 is positioned ortho to the ester group and para to the chlorine atom, both positions that are strongly activated towards nucleophilic attack. Consequently, the displacement of the fluoride (B91410) anion at the C-6 position is the most probable outcome in an SNAr reaction.

Table 4: Regioselectivity in SNAr Reaction

Nucleophile (Nu⁻)Position of AttackLeaving GroupExpected Major Product
RO⁻, R₂N⁻, RS⁻C-6F⁻Ethyl 2-bromo-3-chloro-6-(nucleophile)benzoate

Influence of Other Halogen Substituents on SNAr Reactivity

Specifically, the chlorine atom at C-3 is para to the C-6 position, the primary site of attack. Electron-withdrawing groups in the ortho and para positions relative to the leaving group are particularly effective at stabilizing the anionic Meisenheimer intermediate through resonance and/or inductive effects. Therefore, the presence of the chloro and bromo groups contributes significantly to the activation of the C-F bond towards nucleophilic displacement.

Electrophilic Aromatic Substitution (EAS) on the Aromatic System

In contrast to its high reactivity in nucleophilic substitutions, this compound is strongly deactivated towards electrophilic aromatic substitution (EAS). In EAS reactions, the aromatic ring acts as a nucleophile. libretexts.org The presence of four electron-withdrawing groups (Br, Cl, F, and CO₂Et) significantly reduces the nucleophilicity of the benzene ring, making reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation extremely difficult to achieve.

If an EAS reaction were to be forced under harsh conditions, the regiochemical outcome would be determined by the directing effects of the existing substituents. Halogens are deactivating but act as ortho, para-directors, while the ethyl ester group is a strong deactivator and a meta-director. libretexts.org The two unsubstituted positions on the ring are C-4 and C-5.

The directing effects on the available positions are as follows:

For C-4: para to the ester (unfavorable), meta to Br, ortho to Cl, meta to F.

For C-5: meta to the ester (favorable), meta to Cl, para to Br, ortho to F.

Table 5: Analysis of Directing Effects for Electrophilic Aromatic Substitution

SubstituentTypeDirecting EffectInfluence on C-4Influence on C-5
-CO₂Et (at C-1)DeactivatingMetaUnfavorableFavorable
-Br (at C-2)DeactivatingOrtho, ParaMetaPara
-Cl (at C-3)DeactivatingOrtho, ParaOrtho Meta
-F (at C-6)DeactivatingOrtho, ParaMetaOrtho

Directed ortho-Metallation (DoM) Strategies with this compound

Directed ortho-metallation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at a specific ortho position. In the case of this compound, the ethyl ester functionality would be expected to act as the DMG. However, a comprehensive review of scientific literature and chemical databases does not yield specific studies on the directed ortho-metallation of this particular compound.

The regiochemical outcome of a DoM reaction on a polysubstituted aromatic ring like this compound is influenced by a complex interplay of electronic and steric effects of the existing substituents. The ethyl ester group typically directs metallation to the C5 position. However, the presence of three halogen atoms (bromine, chlorine, and fluorine) significantly alters the acidity of the aromatic protons and can influence the site of lithiation.

While general principles of DoM suggest that the reaction is feasible, the absence of specific experimental data, including detailed research findings and data tables on reaction conditions, electrophiles used, and product yields for this compound, prevents a detailed discussion of its application in this context. Further experimental investigation is required to determine the viability and regioselectivity of DoM strategies for this specific substrate.

Advanced Spectroscopic and Structural Characterization Methodologies for Ethyl 2 Bromo 3 Chloro 6 Fluorobenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework and the electronic environment of magnetically active nuclei like ¹H, ¹³C, and ¹⁹F.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Chemical Shift Assignments and Coupling Constants

In ¹H NMR spectroscopy, the ethyl group would present as a characteristic quartet and triplet pattern. The quartet, arising from the methylene (B1212753) protons (-CH₂-), would be expected in the downfield region (typically δ 4.0-4.5 ppm) due to the deshielding effect of the adjacent oxygen atom. The triplet, corresponding to the methyl protons (-CH₃), would appear more upfield (typically δ 1.2-1.5 ppm). The two aromatic protons would appear as distinct signals in the aromatic region (δ 7.0-8.0 ppm), likely as doublets or doublet of doublets due to coupling with each other and with the fluorine atom.

The ¹³C NMR spectrum would show nine distinct signals corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the ester group would be the most downfield signal (δ 160-170 ppm). The aromatic carbons would resonate in the δ 110-140 ppm range, with their exact shifts influenced by the attached halogens. The carbon bonded to fluorine would exhibit a large one-bond coupling constant (¹JC-F). The methylene and methyl carbons of the ethyl group would appear upfield, typically around δ 60-65 ppm and δ 13-15 ppm, respectively.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
Ar-H7.0-8.0-Doublet / Doublet of DoubletsJH-H, JH-F
-OCH₂CH₃4.0-4.560-65QuartetJH-H
-OCH₂CH₃1.2-1.513-15TripletJH-H
C=O-160-170Singlet-
Ar-C-110-140Singlet / Doublet¹JC-F, ⁿJC-F

Fluorine-19 (¹⁹F) NMR Analysis for Fluorinated Aromatic Systems

¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atom. For Ethyl 2-bromo-3-chloro-6-fluorobenzoate, a single resonance would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is influenced by the other substituents on the aromatic ring. The fluorine signal would likely appear as a multiplet due to coupling with the ortho and meta aromatic protons.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Elucidation

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy) would reveal correlations between coupled protons, such as the methylene and methyl protons of the ethyl group, and the two aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, confirming the assignments of the -CH₂, -CH₃, and aromatic C-H groups.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying long-range (2-3 bond) correlations. It would show correlations from the aromatic protons to adjacent carbons and from the methylene protons to the carbonyl carbon, confirming the ester linkage and the substitution pattern on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, which can help to confirm the spatial arrangement of the substituents on the benzene (B151609) ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

IR and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the most prominent IR absorption band would be the strong C=O stretch of the ester group, typically appearing around 1720-1740 cm⁻¹. Other key vibrations would include C-O stretching of the ester at 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹, C-H stretching of the alkyl and aromatic groups around 2900-3100 cm⁻¹, and C=C stretching of the aromatic ring in the 1450-1600 cm⁻¹ region. The C-F, C-Cl, and C-Br stretching vibrations would be expected in the fingerprint region, below 1200 cm⁻¹. Raman spectroscopy would complement the IR data, particularly for the aromatic C=C and C-X (halogen) vibrations.

Interactive Data Table: Expected IR and Raman Vibrational Modes

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Shift (cm⁻¹) Intensity
C=O Stretch (Ester)1720-17401720-1740Strong (IR), Weak (Raman)
C-O Stretch (Ester)1250-1300, 1000-11001250-1300, 1000-1100Strong (IR)
Aromatic C=C Stretch1450-16001450-1600Medium-Strong
Aromatic/Aliphatic C-H Stretch2900-31002900-3100Medium
C-F Stretch1100-12001100-1200Strong (IR)
C-Cl Stretch600-800600-800Medium-Strong
C-Br Stretch500-600500-600Medium-Strong

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition. For this compound (C₉H₇BrClFO₂), the exact mass of the molecular ion [M]⁺ would be determined with high precision. The isotopic pattern observed would be characteristic of a molecule containing both bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) isotopes.

The fragmentation pathways in mass spectrometry would likely involve the loss of the ethoxy group (-•OCH₂CH₃) to form a stable acylium ion, or the loss of an ethylene (B1197577) molecule (C₂H₄) via a McLafferty rearrangement. Subsequent fragmentations could involve the loss of carbon monoxide (CO) or halogen atoms.

Computational and Theoretical Studies on Ethyl 2 Bromo 3 Chloro 6 Fluorobenzoate

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is instrumental in predicting various chemical properties, including molecular geometries, vibrational frequencies, and electronic properties, which are key to understanding reactivity.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Electron Density Distributions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

For a molecule like Ethyl 2-bromo-3-chloro-6-fluorobenzoate, the distribution of HOMO and LUMO orbitals would likely be influenced by the presence of multiple halogen substituents and the ester group. The electron-withdrawing nature of the halogens and the ester group would affect the electron density distribution across the aromatic ring. In related halogenated benzoic acids, DFT calculations have shown that the HOMO and LUMO are often localized over the phenyl ring and the carboxyl group, indicating that these are the primary sites for charge transfer. nih.gov

Table 1: Illustrative Frontier Orbital Data for a Halogenated Benzoic Acid Derivative (Example)

Parameter Value (eV)
HOMO Energy -7.2
LUMO Energy -1.5
HOMO-LUMO Gap 5.7

Note: This data is for illustrative purposes and does not represent this compound.

Electrostatic Potential Surface (ESP) Mapping for Predicting Reaction Sites

The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The ESP map illustrates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

In the case of this compound, the ESP map would likely show negative potential around the oxygen atoms of the ester group and the fluorine atom, due to their high electronegativity. Regions of positive potential might be expected near the hydrogen atoms and the carbon atom of the carbonyl group. Such a map provides a qualitative prediction of how the molecule will interact with other reagents. researchgate.net

Reaction Mechanism and Transition State Modeling for Transformations of this compound

Computational modeling is a powerful tool for elucidating reaction mechanisms by identifying intermediates, transition states, and the energy barriers associated with a chemical transformation. For a molecule like this compound, which can undergo reactions such as nucleophilic aromatic substitution, understanding the reaction pathway is crucial for optimizing reaction conditions.

By modeling the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This involves locating the transition state structure, which is the highest point on the reaction coordinate. The energy difference between the reactants and the transition state determines the activation energy of the reaction. For complex, multi-step reactions, this type of modeling can reveal the rate-determining step and provide insights into the regioselectivity of the reaction.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure of a molecule can significantly impact its physical and chemical properties. Conformational analysis aims to identify the stable arrangements of atoms in a molecule (conformers or rotamers) and the energy barriers to their interconversion.

Potential Energy Surface Scans for Rotamers

For this compound, rotation around the C-C bond connecting the ester group to the aromatic ring is a key conformational freedom. A potential energy surface (PES) scan can be performed by systematically changing the dihedral angle of this bond and calculating the energy at each step. This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, representing the transition states for rotation. The relative energies of the conformers determine their population at a given temperature. Such studies are essential for understanding the molecule's preferred shape and how this might influence its interaction with other molecules or biological targets.

Table 2: Compound Names Mentioned

Compound Name
This compound
2-chloro-6-fluorobenzoic acid

Investigation of Halogen Bonding and Steric Effects

Computational and theoretical investigations specifically detailing the intramolecular halogen bonding and steric effects of this compound are not extensively available in peer-reviewed scientific literature. Halogen bonding, a noncovalent interaction where a halogen atom acts as an electrophilic species, and steric effects, which arise from the spatial arrangement of atoms, are crucial in determining the conformation, reactivity, and biological interactions of polysubstituted aromatic compounds.

In this compound, the presence of three different halogen atoms (bromine, chlorine, and fluorine) ortho and meta to the ethyl ester group suggests a complex interplay of intramolecular forces. Theoretical studies on similar halogenated benzene (B151609) derivatives often employ methods like Density Functional Theory (DFT) to analyze molecular electrostatic potential (MEP) surfaces, bond critical points (BCP) using Quantum Theory of Atoms in Molecules (QTAIM), and Natural Bond Orbital (NBO) analysis. These methods could elucidate potential intramolecular halogen bonds (e.g., Br···O, Cl···O, or F···O interactions with the ester carbonyl) and quantify their strengths.

Detailed research findings and data tables from computational studies focused solely on this compound are required to provide a quantitative analysis of its halogen bonding and steric properties.

Applications of Ethyl 2 Bromo 3 Chloro 6 Fluorobenzoate As a Versatile Synthetic Building Block

Precursor in the Synthesis of Agrochemicals

The structural motifs present in ethyl 2-bromo-3-chloro-6-fluorobenzoate are frequently found in modern agrochemicals, particularly insecticides and pesticides. The presence and specific arrangement of halogen atoms on the phenyl ring can significantly influence the biological activity of the final product. This intermediate is utilized in the synthesis of active ingredients where the substituted phenyl group is a key pharmacophore.

The synthetic utility of this compound lies in the differential reactivity of its halogen substituents, allowing for selective chemical transformations. For instance, the bromine atom can be selectively targeted for cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new carbon-carbon bonds, while the other halogens remain intact. This stepwise functionalization is a powerful strategy for building the complex molecular frameworks of next-generation pesticides.

Table 1: Key Reactions in Agrochemical Synthesis Utilizing this compound

Reaction TypeReagents and ConditionsPurpose in Agrochemical Synthesis
Suzuki CouplingPalladium catalyst, base, boronic acid/esterFormation of a new C-C bond at the 2-position, introducing diverse organic moieties.
Stille CouplingPalladium catalyst, organotin reagentAnother method for C-C bond formation, offering alternative substrate scope.
Nucleophilic Aromatic SubstitutionNucleophile (e.g., amine, alcohol)Introduction of nitrogen or oxygen-containing functional groups, crucial for biological activity.
HydrolysisAcid or baseConversion of the ethyl ester to a carboxylic acid, enabling further derivatization.

While specific commercial pesticides derived directly from this starting material are not extensively detailed in publicly available literature, its structural elements are indicative of its role in the development pipelines of agrochemical companies. The combination of chloro, bromo, and fluoro substituents is known to enhance the efficacy and metabolic stability of pesticidal compounds.

Intermediate in the Preparation of Specialty Organic Materials

The unique electronic and physical properties imparted by the halogenated benzene (B151609) ring make this compound a valuable intermediate in the synthesis of specialty organic materials. These materials, which include high-performance polymers, specialized dyes, and liquid crystals, often require precise control over their molecular structure to achieve desired functionalities.

In the realm of polymer chemistry, this compound can be incorporated as a monomer or a precursor to a monomer. The resulting polymers may exhibit enhanced thermal stability, flame retardancy, and specific optical properties due to the presence of the halogen atoms. The reactivity of the bromine atom allows for its use in polymerization reactions, such as polycondensation or as a site for grafting other polymer chains.

For the synthesis of dyes, the substituted benzene ring can serve as a core structure that is further functionalized to create a chromophore. The electronic nature of the halogen substituents can be used to tune the absorption and emission properties of the resulting dye molecule, influencing its color and fluorescence characteristics.

In the field of liquid crystals, the rigid, rod-like shape and the significant dipole moment of molecules derived from this intermediate are advantageous. The strategic placement of halogen atoms can influence the mesomorphic properties, such as the clearing point and the dielectric anisotropy, which are critical parameters for their application in display technologies.

Role in the Synthesis of Complex Organic Molecules for Academic and Industrial Research

This compound serves as a key starting material for the synthesis of a variety of complex organic molecules in both academic and industrial research settings. Its multi-functional nature allows for a divergent synthetic approach, where a single starting material can be transformed into a library of related compounds for structure-activity relationship (SAR) studies.

Researchers leverage the distinct reactivity of the different positions on the aromatic ring to perform sequential and regioselective modifications. For example, the bromine at the 2-position is often the most reactive site for metal-catalyzed cross-coupling reactions. The chlorine and fluorine atoms, being less reactive under these conditions, provide a scaffold that can be modified in subsequent steps. This controlled, step-by-step assembly is fundamental to the total synthesis of natural products and the development of new pharmaceutical candidates.

Table 2: Synthetic Transformations of this compound in Research

TransformationPositionTypical ReagentsApplication in Research
Metal-Halogen Exchange2- (Bromo)Organolithium or Grignard reagentsGeneration of a nucleophilic carbon for reaction with electrophiles.
Cross-Coupling2- (Bromo)Pd catalysts, various coupling partnersConstruction of complex carbon skeletons.
Nucleophilic SubstitutionVariesAmines, alkoxides, thiolsIntroduction of heteroatomic functional groups.
Ester Modification-Hydrides (for reduction), acids/bases (for hydrolysis)Conversion to alcohols or carboxylic acids for further synthesis.

The availability of this versatile building block facilitates the exploration of novel chemical space and the development of innovative synthetic methodologies.

Utilization in Fine Chemical Production and Advanced Organic Synthesis

In the broader context of fine chemical production, this compound is a valuable intermediate for the synthesis of low-volume, high-value chemical products. The fine chemical industry relies on such multi-functional building blocks to efficiently produce complex molecules for a variety of sectors, including pharmaceuticals, electronics, and specialty chemicals.

Analytical Methodologies for the Detection, Quantification, and Purity Assessment of Ethyl 2 Bromo 3 Chloro 6 Fluorobenzoate

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic methods are fundamental for separating Ethyl 2-bromo-3-chloro-6-fluorobenzoate from starting materials, by-products, and other impurities that may arise during its synthesis. These techniques provide a detailed profile of the compound's purity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of non-volatile and thermally labile compounds like this compound. A reverse-phase HPLC (RP-HPLC) method is typically developed for this purpose. The method development involves optimizing the stationary phase, mobile phase composition, flow rate, and detector wavelength to achieve adequate separation of the main compound from its potential impurities. ekb.eg

Method development would likely utilize a C18 column, a common choice for separating moderately polar to non-polar compounds. The mobile phase would consist of a mixture of an aqueous buffer (like phosphate (B84403) buffer or water with an acid modifier like trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of all components with good peak shape and resolution. ekb.eg Detection is typically performed using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance.

Once developed, the method must be validated according to International Conference on Harmonization (ICH) guidelines to ensure its reliability, accuracy, and precision. ekb.eg Validation encompasses testing for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). nih.gov

Table 1: Hypothetical HPLC Method Validation Parameters
ParameterTypical Acceptance CriteriaHypothetical Result
Linearity (r²)≥ 0.9990.9995
Accuracy (% Recovery)98.0% - 102.0%99.5%
Precision (% RSD)≤ 2.0%0.8%
LODSignal-to-Noise Ratio of 3:10.05 µg/mL
LOQSignal-to-Noise Ratio of 10:10.15 µg/mL
SpecificityNo interference at the retention time of the analytePeak is pure and well-resolved from impurities

Gas Chromatography (GC) with Specific Detectors (FID, ECD, MS)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds and is well-suited for this compound, which has a sufficient vapor pressure for this method. The choice of detector is critical for achieving the required sensitivity and selectivity. epa.gov

Flame Ionization Detector (FID): FID is a universal detector for organic compounds. It offers robust and linear responses, making it suitable for purity analysis where the impurities are structurally similar to the main compound. However, its sensitivity to halogenated compounds is lower compared to an ECD. semanticscholar.org

Electron Capture Detector (ECD): The ECD is highly sensitive to electrophilic compounds, particularly those containing halogens. epa.gov This makes it an excellent choice for detecting trace amounts of this compound and any halogenated impurities. The presence of bromine, chlorine, and fluorine atoms in the molecule results in a strong signal with this detector.

Mass Spectrometry (MS): Coupling GC with a Mass Spectrometer (GC-MS) provides the highest level of confidence in compound identification. MS detection allows for the determination of the molecular weight and fragmentation pattern of the analyte, which can be compared to a library for positive identification. This is invaluable for identifying unknown impurities and confirming the structure of the target compound. nih.gov

Capillary columns, such as those with a 5% phenyl-polydimethylsiloxane stationary phase (e.g., DB-5 or HP-5), are commonly used for the separation of halogenated aromatic compounds. semanticscholar.org

Table 2: Comparison of GC Detectors for Analysis
DetectorPrincipleSelectivityApplication
FIDIonization of organic compounds in a hydrogen flameMost organic compoundsQuantification of major components, purity profiling
ECDCapture of electrons by electronegative compoundsHalogenated compounds, nitratesTrace analysis of halogenated impurities
MSIonization and separation of fragments based on mass-to-charge ratioUniversal, provides structural informationDefinitive identification of main compound and unknown impurities

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used primarily to monitor the progress of a chemical reaction. thieme.de During the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.

A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel on aluminum backing). The plate is then developed in a chamber containing a suitable mobile phase, typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). The different components of the reaction mixture travel up the plate at different rates based on their polarity and affinity for the stationary phase. After development, the spots are visualized, usually under UV light, as the aromatic ring of the compound will absorb UV radiation. By comparing the spot corresponding to the product with that of the starting material, a chemist can qualitatively assess the reaction's completion. thieme.de

Table 3: Example TLC System for Reaction Monitoring
ParameterDescription
Stationary PhaseSilica Gel 60 F₂₅₄
Mobile PhaseHexane:Ethyl Acetate (e.g., 9:1 v/v)
VisualizationUV lamp at 254 nm
ObservationDisappearance of starting material spot and appearance of a new product spot with a different Rf value.

Quantitative Spectroscopic Methods for Concentration Determination

Spectroscopic methods are employed for the quantitative determination of concentration and for assessing the purity of this compound, often complementing chromatographic techniques.

Quantitative NMR (qNMR) for Purity Assessment

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of the purity of a substance without the need for a specific reference standard of the analyte itself. emerypharma.com The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. jeol.com

For a ¹H qNMR experiment, a known mass of the this compound sample is dissolved in a deuterated solvent along with a known mass of a stable, high-purity internal standard. ox.ac.uk The internal standard must have a simple spectrum with at least one signal that is well-resolved from any signals of the analyte. By comparing the integral of a specific, well-resolved proton signal from the analyte (e.g., the methyl or methylene (B1212753) protons of the ethyl group) with the integral of a signal from the internal standard, the absolute purity of the analyte can be calculated with high accuracy and precision. ox.ac.uknih.gov

Table 4: Key Parameters for a ¹H qNMR Experiment
ParameterRequirement for Quantitative Analysis
Internal StandardHigh purity, chemically stable, non-volatile, with signals that do not overlap with the analyte.
Relaxation Delay (d1)Must be sufficiently long (typically 5 times the longest T₁ relaxation time) to ensure complete relaxation of all nuclei.
Pulse AngleA 90° pulse is often used to maximize the signal.
Signal IntegrationAccurate integration of non-overlapping signals from both the analyte and the internal standard.
Signal-to-Noise RatioShould be high ( >150:1) for accurate integration.

UV-Vis Spectrophotometry (if applicable for specific chromophores)

UV-Vis spectrophotometry can be used for the quantitative analysis of compounds that possess a chromophore—a part of the molecule that absorbs light in the ultraviolet or visible region of the electromagnetic spectrum. This compound contains a substituted benzene (B151609) ring, which is a strong chromophore. Substituted benzoic acids and their esters typically exhibit characteristic absorption bands in the UV region, often between 200 and 300 nm. rsc.orgacs.org

This technique is particularly useful for determining the concentration of a pure sample in a solution. A calibration curve is constructed by measuring the absorbance of several solutions of known concentrations. According to the Beer-Lambert Law, the absorbance is directly proportional to the concentration. By measuring the absorbance of an unknown solution, its concentration can be determined from the calibration curve. While UV-Vis spectrophotometry is a simple and rapid method, it lacks the specificity of chromatographic techniques and is susceptible to interference from any impurities that also absorb light at the analytical wavelength. nist.gov

Table 5: Hypothetical UV-Vis Spectral Data
ParameterValue
SolventMethanol or Acetonitrile
Wavelength of Maximum Absorbance (λmax)~230 nm and ~280 nm
Molar Absorptivity (ε) at λmaxDependent on the specific λmax
ApplicationConcentration determination of pure samples, dissolution testing

Future Perspectives and Emerging Research Avenues for Ethyl 2 Bromo 3 Chloro 6 Fluorobenzoate

Exploration of Novel Catalytic Systems for Transformations

The selective functionalization of the carbon-halogen bonds in Ethyl 2-bromo-3-chloro-6-fluorobenzoate is a key area for future investigation. The differential reactivity of the C-Br and C-Cl bonds presents an opportunity for sequential, site-selective cross-coupling reactions. The exploration of novel catalytic systems will be paramount in achieving high selectivity and efficiency for these transformations.

Advanced catalytic methods, such as photoredox catalysis , offer mild and sustainable alternatives to traditional transition-metal-catalyzed reactions. nih.govacs.orgpurdue.edu These light-driven processes can generate aryl radicals from aryl halides under gentle conditions, enabling a wide range of C-C and C-heteroatom bond formations. chemrxiv.org The application of photoredox catalysis to this compound could facilitate reactions that are challenging with conventional methods, potentially offering unique reactivity patterns. For instance, the selective activation of the C-Br bond in the presence of the C-Cl bond could be achieved by carefully tuning the photocatalyst and reaction conditions.

Another promising avenue is the use of dual catalytic strategies , which combine a photoredox catalyst with a transition metal catalyst. This approach can enable transformations that are not possible with either catalyst alone. acs.org For example, a palladium catalyst could be used to perform a cross-coupling reaction at the bromine position, while a photoredox catalyst facilitates a subsequent functionalization at the chlorine position.

Furthermore, the development of catalysts for C-H activation could allow for the direct functionalization of the aromatic ring, bypassing the need for pre-functionalized starting materials. acs.orgorganic-chemistry.orgyoutube.comoup.combeilstein-journals.org While the current halogen substituents direct incoming electrophiles, C-H activation catalysts could enable the introduction of new functional groups at previously inaccessible positions, further expanding the synthetic utility of this scaffold.

Table 1: Potential Catalytic Systems for Selective Transformations

Catalytic System Potential Transformation Advantages
Photoredox Catalysis Selective C-Br or C-Cl bond functionalization Mild reaction conditions, high functional group tolerance, sustainable
Dual Catalysis (Photoredox + Transition Metal) Sequential and orthogonal cross-coupling reactions Access to novel reactivity, increased synthetic efficiency
C-H Activation Catalysis Direct functionalization of the aromatic C-H bonds Atom economy, step economy, access to new substitution patterns

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The complexity of optimizing reactions involving polyhalogenated substrates makes this compound an ideal candidate for integration into automated synthesis and high-throughput experimentation (HTE) platforms. researchgate.netjstar-research.comnih.gov These technologies enable the rapid screening of a large number of reaction parameters, including catalysts, ligands, solvents, and temperatures, to identify optimal conditions in a fraction of the time required for traditional methods. purdue.edu

By employing robotic systems, hundreds of experiments can be run in parallel, generating vast amounts of data that can be analyzed to understand structure-activity relationships and reaction mechanisms. merckmillipore.comnih.govwikipedia.org For this compound, HTE could be used to quickly identify conditions for selective mono- or di-functionalization, a task that would be time-consuming and resource-intensive using conventional approaches. acs.org

Furthermore, the implementation of continuous flow chemistry offers significant advantages for the synthesis and transformation of halogenated compounds. researchgate.netrsc.orgrsc.orgsemanticscholar.org Flow reactors provide superior control over reaction parameters such as temperature and mixing, leading to improved yields, selectivity, and safety, especially for highly exothermic or hazardous reactions. mit.edu The integration of this compound into automated flow synthesis platforms could enable the on-demand production of a library of derivatives for applications in drug discovery and materials science.

Development of Next-Generation Poly-Substituted Aromatic Scaffolds Based on its Core Structure

The trifunctionalized core of this compound serves as an excellent starting point for the development of novel, poly-substituted aromatic scaffolds . rsc.orgyoutube.com The ability to selectively address each of the halogenated positions allows for a divergent synthetic strategy, where a single starting material can be converted into a wide array of complex molecules. nih.gov

In the field of medicinal chemistry , the introduction of specific substituents at defined positions on an aromatic ring is crucial for optimizing the pharmacological properties of a drug candidate. namiki-s.co.jpacs.orgresearchgate.net The halogen atoms themselves can participate in halogen bonding, a type of non-covalent interaction that can influence drug-target binding. researchgate.net The unique substitution pattern of this compound could be leveraged to design and synthesize novel scaffolds for various therapeutic targets. For example, sequential Suzuki, Buchwald-Hartwig, and Sonogashira couplings could be employed to introduce diverse aryl, amino, and alkynyl groups, respectively, leading to highly functionalized and three-dimensional structures. nih.govacs.orgacs.orgresearchgate.net

The development of synthetic methodologies that allow for the controlled and sequential functionalization of this scaffold will be critical. This could involve the use of orthogonal protecting groups or the exploitation of the inherent reactivity differences between the C-Br and C-Cl bonds. The resulting libraries of complex aromatic compounds could be screened for biological activity, potentially leading to the discovery of new drug leads.

Table 2: Potential Next-Generation Scaffolds from this compound

Scaffold Type Synthetic Strategy Potential Application
Tetra-substituted Benzenes Sequential cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) Medicinal Chemistry, Drug Discovery
Fused Heterocyclic Systems Intramolecular cyclization following functionalization Agrochemicals, Organic Electronics
Conformationally Restricted Biaryls Atroposelective cross-coupling Asymmetric Catalysis, Chiral Ligands

Interdisciplinary Research Opportunities in Materials Science and Green Chemistry

The unique electronic properties conferred by the fluorine and other halogen substituents make this compound an interesting building block for materials science . The incorporation of fluorine into organic molecules is known to modulate properties such as thermal stability, solubility, and electronic character. researchgate.netacs.orgrsc.orgdigitellinc.com

There is potential to utilize this compound as a precursor for the synthesis of novel organic electronic materials , such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The strategic placement of electron-withdrawing halogen atoms can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical parameters for the performance of these devices.

From a green chemistry perspective, the development of more sustainable synthetic routes for the production and transformation of this compound is a key research avenue. uni-lj.siacs.orgroyalsocietypublishing.orgopcw.orgcompoundchem.com This includes the use of greener solvents, the development of catalyst recycling protocols, and the design of processes with high atom economy. For instance, exploring enzymatic transformations or reactions in aqueous media could significantly reduce the environmental impact of syntheses involving this compound. Moreover, understanding the lifecycle and potential environmental fate of such polyhalogenated aromatic compounds is crucial for their responsible application.

Q & A

Q. What strategies resolve contradictions in crystallographic data for this compound, such as disorder or twinning?

  • Methodological Answer : Use SHELXL for structure refinement, applying restraints for disordered atoms (e.g., ethyl groups) and testing for twinning with the TWIN/BASF commands. High-resolution data (≤0.8 Å) improves model accuracy. For severe twinning, merge datasets from multiple crystals. Cross-check with DFT-optimized geometries to validate bond lengths and angles .

Q. How can computational chemistry (e.g., DFT) predict the electronic effects of substituents in this compound?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potentials and frontier molecular orbitals. Analyze substituent effects on aromatic ring electron density: fluorine’s electron-withdrawing nature reduces reactivity at C-6, while bromine and chlorine influence electrophilic substitution patterns. Compare computed 19F^{19}\text{F} NMR chemical shifts with experimental data to validate models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.